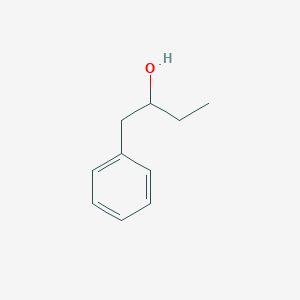

1-Phenylbutan-2-ol

説明

5-(3-メチルトリアゼン-1-イル)イミダゾール-4-カルボキサミドは、抗がん剤テモゾロミドの活性代謝物として重要な役割を果たす化合物です。 この化合物は、特に多形性膠芽腫や乏突起膠腫などの脳腫瘍の治療における抗腫瘍活性で知られています .

準備方法

合成経路と反応条件

5-(3-メチルトリアゼン-1-イル)イミダゾール-4-カルボキサミドは、テモゾロミドの非酵素的加水分解によって生理的pHで合成されます。 この反応は、アルカリ性が高くなると促進されます . 合成経路には、テモゾロミドから5-(3-メチルトリアゼン-1-イル)イミダゾール-4-カルボキサミドと二酸化炭素への変換が含まれます .

工業的生産方法

5-(3-メチルトリアゼン-1-イル)イミダゾール-4-カルボキサミドの工業的生産は、直接的な代謝物であるため、テモゾロミドの生産と密接に関連しています。 生産プロセスには、テモゾロミドの合成と、制御された条件下での加水分解による5-(3-メチルトリアゼン-1-イル)イミダゾール-4-カルボキサミドの生成が含まれます .

化学反応の分析

反応の種類

5-(3-メチルトリアゼン-1-イル)イミダゾール-4-カルボキサミドは、次のようなさまざまな化学反応を起こします。

加水分解: この化合物は、テモゾロミドの加水分解によって生成されます。

一般的な試薬と条件

テモゾロミドの加水分解による5-(3-メチルトリアゼン-1-イル)イミダゾール-4-カルボキサミドの生成は、生理的pHで起こり、わずかに塩基性条件下で促進されます .

生成される主な生成物

テモゾロミドの加水分解から生成される主な生成物は、5-(3-メチルトリアゼン-1-イル)イミダゾール-4-カルボキサミドと二酸化炭素です .

科学的研究の応用

Organic Synthesis

1-Phenylbutan-2-ol serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to undergo different chemical reactions makes it valuable in creating pharmaceuticals, fragrances, and other specialty chemicals. The compound can be synthesized through methods such as:

- Grignard Reaction : Involves the reaction of phenylmagnesium bromide with 2-butanone.

- Reduction of Ketones : Reduction of 1-phenyl-2-butanone using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) is another common method.

These synthetic routes are essential for producing high-purity compounds necessary for further chemical transformations and applications.

Biological Studies

Research indicates that this compound has potential biological activities, making it a subject of interest in pharmacological studies. Some notable findings include:

- Enzyme Activity : The compound is used to study enzyme interactions and metabolic pathways. It may influence enzyme activity by forming hydrogen bonds with biological molecules due to its hydroxyl group.

- Therapeutic Applications : Derivatives of this compound have been investigated for their potential effects on the nociceptin/orphanin FQ receptor ORL1 system, showing promise as therapeutic agents.

Case Study: Antimicrobial Properties

A study demonstrated that this compound exhibited antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. Concentrations above 0.5 mg/mL significantly reduced bacterial growth, indicating its potential as an antimicrobial agent.

Case Study: Anti-inflammatory Activity

In another study, treatment with this compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages, suggesting its application in treating inflammatory diseases.

Industrial Applications

In industrial settings, this compound is utilized for producing fine chemicals and as a solvent in various processes. Its aromatic properties make it suitable for applications in:

- Fragrance Production : The compound is employed in creating scents due to its pleasant aroma.

- Flavoring Agents : It serves as a precursor in the synthesis of flavoring compounds used in food products.

作用機序

5-(3-メチルトリアゼン-1-イル)イミダゾール-4-カルボキサミドの治療効果は、DNAのアルキル化とメチル化能力に依存しています。 このプロセスは、最も頻繁にグアニン残基のN-7またはO-6位で起こり、DNA損傷を引き起こし、腫瘍細胞の死を誘導します . この化合物は、DNA複製と転写を妨げるDNA損傷を形成することで効果を発揮し、最終的にアポトーシスを引き起こします .

類似化合物との比較

5-(3-メチルトリアゼン-1-イル)イミダゾール-4-カルボキサミドは、テモゾロミドの活性代謝物としての役割においてユニークです。類似の化合物には次のようなものがあります。

ダカルバジン: がん治療に使用される別のDNAアルキル化剤です.

プロカルバジン: DNAアルキル化剤としても作用する化学療法薬です.

これらの化合物と比較して、5-(3-メチルトリアゼン-1-イル)イミダゾール-4-カルボキサミドは、テモゾロミドからの特異的な生成と、脳腫瘍の治療における特に高い有効性においてユニークです .

特性

IUPAC Name |

1-phenylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUPJHVGLFETDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862380 | |

| Record name | Benzyl ethyl carbinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701-70-2 | |

| Record name | 1-Phenyl-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Ethylphenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-butanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyl-2-butanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneethanol, .alpha.-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl ethyl carbinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-Ethylphenethyl alcohol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64NV7Q9G7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。